molecular formula C15H14OS B12563993 1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one CAS No. 143166-83-0

1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one

Cat. No.: B12563993
CAS No.: 143166-83-0
M. Wt: 242.3 g/mol
InChI Key: NMRJSLYKWJKDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylthiophene with phenylacetylene in the presence of a catalyst to form the desired product. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

143166-83-0

Molecular Formula

C15H14OS

Molecular Weight

242.3 g/mol

IUPAC Name

1-[2-methyl-5-(2-phenylethenyl)thiophen-3-yl]ethanone

InChI

InChI=1S/C15H14OS/c1-11(16)15-10-14(17-12(15)2)9-8-13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

NMRJSLYKWJKDAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C=CC2=CC=CC=C2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.